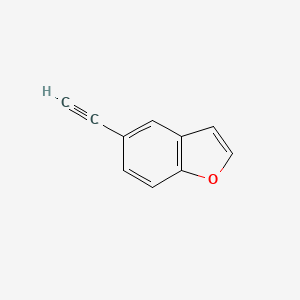

5-Ethynylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6O |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

5-ethynyl-1-benzofuran |

InChI |

InChI=1S/C10H6O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |

InChI Key |

NFOIHYYIUMHKKC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethynylbenzofuran

Transition Metal-Catalyzed Cross-Coupling Strategies for Ethynylation

Transition metal catalysis, particularly using palladium and copper, stands as the cornerstone for the ethynylation of benzofuran (B130515) scaffolds. mdpi.commdpi.com These methods facilitate the formation of the crucial carbon-carbon bond between the benzofuran ring and the ethynyl (B1212043) moiety.

Palladium-Catalyzed Sonogashira Coupling and Variants for Introducing the Ethynyl Moiety

The Sonogashira cross-coupling reaction is a preeminent method for the synthesis of arylalkynes, including 5-ethynylbenzofuran. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the choice of ligands and the optimization of the catalyst system. While traditional systems often employ phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), the development of more sophisticated ligands has led to significant improvements. researchgate.net N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands due to their strong σ-donating properties, which contribute to the stabilization and activation of the palladium catalyst. mdpi.comwikipedia.orgsemanticscholar.org The use of bulky and electron-rich ligands can enhance the efficiency of the coupling, even in copper-free variations of the Sonogashira reaction. libretexts.org For instance, palladium complexes with bis-imidazolyl or bis-oxazoline ligands have demonstrated high catalytic activity at very low loadings. libretexts.org

| Catalyst System | Ligand Type | Key Advantages |

| PdCl₂(PPh₃)₂/CuI | Phosphine | Well-established, versatile |

| Pd(OAc)₂/Bulky Phosphine | Phosphine | Enables copper-free reactions |

| Pd-NHC Complexes | N-Heterocyclic Carbene | High stability and activity, allows low catalyst loading |

| PEPPSI Complexes | N-Heterocyclic Carbene | Air-stable, efficient for domino Sonogashira-cyclization |

This table summarizes various catalyst systems used in Sonogashira coupling for benzofuran synthesis, highlighting the ligand type and key advantages.

The modulation of reaction conditions, including the choice of solvent and base, plays a critical role in the outcome of the Sonogashira coupling. mdpi.com Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and amines are commonly used. lucp.net The polarity of the solvent can significantly influence the reaction rate and yield. lucp.net While polar solvents generally favor the reaction, they can also lead to undesired side reactions. lucp.net The use of aqueous media and ionic liquids has been explored as more environmentally benign alternatives. kaust.edu.sabeilstein-journals.org Water-based systems, sometimes in conjunction with surfactants, have shown success in copper-free Sonogashira couplings. organic-chemistry.org The choice of base, typically an amine like triethylamine (B128534) or piperidine, is also crucial for the reaction's success. organic-chemistry.orgwikipedia.org

| Solvent | Base | Key Features |

| DMF, THF | Triethylamine, Diisopropylamine | Conventional organic solvents, good solubility for reactants |

| Water | Amine bases | "Green" solvent, requires appropriate catalyst/ligand system |

| Ionic Liquids | Various bases | Can enhance catalyst stability and facilitate recycling |

This table outlines common solvent and base combinations for Sonogashira coupling and their key features.

Reaction Condition Modulations and Solvent Effects

Copper-Catalyzed Ethynylation and Ring-Closure Protocols

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of benzofurans, including those bearing an ethynyl group. rsc.orgorganic-chemistry.org Copper-catalyzed reactions can proceed through direct ethynylation of a suitable benzofuran precursor or via a domino reaction involving both C-C bond formation and ring closure. rsc.orgorganic-chemistry.org

The mechanism of copper-catalyzed C-C bond formation in the synthesis of ethynylbenzofurans is a subject of ongoing research. rsc.org In a typical copper-catalyzed Sonogashira-type reaction, a copper(I) acetylide is formed in situ from the terminal alkyne and the copper catalyst. rsc.org This copper acetylide then undergoes oxidative addition with the aryl halide (e.g., 5-halobenzofuran), forming a transient Cu(III) intermediate. rsc.org Reductive elimination from this intermediate yields the desired ethynylated benzofuran and regenerates the active Cu(I) catalyst. rsc.org

In some protocols, copper mediates an oxidative annulation of phenols with internal alkynes to form the benzofuran ring, which could potentially be adapted for the synthesis of this compound. rsc.org Mechanistic studies suggest that this process may involve a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.org Understanding these mechanistic pathways is crucial for the rational design of more efficient and selective copper-based catalytic systems for the synthesis of this compound. researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity.

While specific examples detailing the incorporation of this compound into MCRs are not extensively documented, the reactivity of the terminal alkyne and the benzofuran nucleus provides a strong basis for its potential use in various known MCRs. For instance, terminal alkynes are key components in the copper-catalyzed A3 coupling (aldehyde, alkyne, amine) and the Sonogashira coupling, which can be integrated into MCR sequences. nih.gov A three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne has been described for the synthesis of complex heterocyclic systems. acs.org This suggests that this compound could serve as the alkyne component in similar transformations to generate novel, complex molecules. Furthermore, three-component coupling reactions of arynes with various partners, including terminal alkynes, are known to produce benzofurans and other heterocycles, indicating another potential pathway for utilizing or synthesizing ethynylbenzofuran derivatives. researchgate.net

The development of new MCRs is an active area of research, and the functional handles of this compound make it a prime candidate for the discovery of novel transformations leading to diverse chemical scaffolds.

Gold- and Ruthenium-Catalyzed Approaches to Ethynylbenzofuran Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like ethynylbenzofurans. Gold and ruthenium catalysts, in particular, exhibit unique reactivity that enables efficient and selective transformations.

Gold-Catalyzed Synthesis: Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their ability to activate alkynes towards nucleophilic attack. This property is exploited in the synthesis of benzofuran scaffolds from ortho-alkynylphenols. researchgate.net A gold-catalyzed alkynylative cyclization of 2-alkynylphenols with terminal alkynes has been developed, providing a direct route to 3-alkynylbenzofurans. researchgate.netuni-heidelberg.de This process often uses a simple gold salt and a green oxidant like hydrogen peroxide, highlighting its practicality and atom economy. researchgate.net The mechanism can involve the activation of the phenol's alkyne by the gold catalyst, followed by intramolecular cyclization. researchgate.net The versatility of gold catalysis is further demonstrated by its use in synthesizing a variety of heterocyclic compounds from acyclic precursors through the activation of alkynes. uniovi.es

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts offer a complementary approach, often utilized in cycloisomerization and metathesis reactions. Ruthenium-catalyzed cycloisomerization of benzannulated propargylic alcohols can chemo- and regioselectively produce benzofurans. organic-chemistry.org Another strategy involves the ruthenium-catalyzed isomerization of allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. researchgate.net Ruthenium complexes are also effective for azide-alkyne cycloadditions (RuAAC), which selectively yield 1,5-disubstituted 1,2,3-triazoles, a reaction that could be applied to this compound. organic-chemistry.org The synthesis of benzofuran derivatives has been achieved via a ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. nih.gov These catalysts are also known to promote C-H activation and other organic transformations in a one-pot manner, which is a sustainable approach that minimizes solvent usage and reaction steps. fairfield.edu

The table below summarizes representative catalytic approaches.

| Catalyst System | Reactants | Product Type | Key Features |

| Gold (Au) | o-Alkynylphenols, Terminal Alkynes | 3-Alkynylbenzofurans | Utilizes H2O2 as a green oxidant; high atom economy and selectivity. researchgate.net |

| Gold (Au) | o-(Alkynyl)styrenes with thio/seleno-aryl groups | Polycyclic S/Se-containing heterocycles | Cascade reaction involving a gold-cyclopropyl carbene intermediate. uniovi.es |

| Ruthenium (Ru) | Allyloxybenzenes | Substituted Benzofurans | Involves C- and O-allyl isomerization followed by ring-closing metathesis. researchgate.net |

| Ruthenium (Ru) | m-Hydroxybenzoic acids, Alkynes | Benzofuran derivatives | C-H alkenylation followed by oxygen-induced annulation. nih.gov |

| Ruthenium (Ru) | Aryl Azides, Alkynes | 1,5-disubstituted 1,2,3-triazoles | Microwave irradiation can enhance yield and reduce reaction time. organic-chemistry.org |

Non-Catalytic and Sustainable Synthetic Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize waste and energy consumption. These approaches often avoid the use of metal catalysts and organic solvents.

Microwave-Assisted Organic Synthesis (MAOS) of Ethynylbenzofuran Derivatives

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating. researchgate.net This technology is considered a green chemistry tool because it can facilitate reactions under solvent-free conditions and enhance energy efficiency. mdpi.comcem.comijrpr.comfrontiersin.orgorganic-chemistry.orgmdpi.comrsc.org

The synthesis of benzofuran derivatives has been successfully adapted to MAOS protocols. For example, a microwave-assisted, multi-component protocol for synthesizing substituted benzofuran-2-carboxamides has been developed, demonstrating the technology's utility in creating diverse compound libraries efficiently. researchgate.net The synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines under solvent-free microwave conditions highlights the speed and environmental benefits of this approach, with reactions completing in minutes. organic-chemistry.org Given that terminal alkynes are reactive under microwave conditions, MAOS presents a promising strategy for accelerating the synthesis of this compound and its derivatives, potentially under solvent-free and catalyst-free conditions. cem.com For example, ruthenium-catalyzed azide-alkyne cycloadditions have been shown to be more efficient under microwave irradiation. organic-chemistry.org

Catalyst-Free and Solvent-Free Reaction Conditions

The development of reactions that proceed without catalysts and solvents represents a significant advance in sustainable synthesis. cem.comijrpr.comrsc.orgpharmafeatures.com These methods reduce the environmental impact by eliminating toxic solvents and avoiding contamination of products with metal catalysts.

Several catalyst-free methods for benzofuran synthesis have been reported. One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through an isomerization/nucleophilic addition/cyclization/aromatization cascade in acetonitrile (B52724) without any catalyst or additive. nih.govresearchgate.netresearchgate.net Another example is the synthesis of benzofuran derivatives from the cascade reaction between nitroepoxides and salicylaldehydes. nih.gov Ball milling is another solvent-free technique that uses mechanical force to drive reactions, emerging as a powerful tool in green chemistry. rsc.orgpharmafeatures.com The development of catalyst- and solvent-free syntheses of various heterocyclic compounds, often driven by thermal activation or mechanochemistry, demonstrates the growing potential of these eco-friendly methods. ijrpr.com

Radical Reactions for Functionalization of Benzofuran Systems

Radical reactions offer unique pathways for the formation and functionalization of heterocyclic systems. These reactions often proceed under mild conditions and can be initiated by various means, including light or radical initiators. A highly selective and catalyst-free tandem multi-functionalization of terminal alkynes has been achieved using TEMPO as both a radical promoter and trapping reagent, showcasing a method to construct β-oxyl carbonyls. rsc.org This type of radical-cascade process could be applicable to this compound.

The synthesis of benzofuran derivatives has been accomplished through cascade radical cyclization and intermolecular coupling of 2-azaallyls. mdpi.com Furthermore, visible-light-induced tandem cyclization of 1,6-enynes with disulfides provides a facile route to functionalized benzofurans. nih.gov These methods highlight the power of radical chemistry to build complex molecular architectures from simple precursors in a controlled manner.

Chemo- and Regioselective Synthesis of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. taylorandfrancis.commasterorganicchemistry.com Achieving high selectivity is crucial in organic synthesis to avoid the formation of unwanted byproducts and simplify purification.

The synthesis of this compound requires precise control to introduce the ethynyl group at the C5 position of the benzofuran core. This can be achieved by starting with a phenol already substituted at the para-position (relative to the hydroxyl group) with a precursor to the ethynyl group. Subsequent cyclization to form the furan (B31954) ring would then yield the desired 5-substituted benzofuran. For example, methods for the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes allow for programmable substitution at any position on the benzene (B151609) ring. nsf.gov Similarly, the direct synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride shows high regioselectivity. mdpi.com

Once the this compound scaffold is formed, the ethynyl group itself can undergo chemoselective reactions. For instance, a metal-free reduction of aromatic nitro compounds has been shown to tolerate sensitive functional groups like ethynyl, demonstrating high chemoselectivity. organic-chemistry.org This allows for the modification of other parts of a molecule without affecting the alkyne.

The table below summarizes selective synthetic strategies.

| Selectivity Type | Synthetic Strategy | Reactants | Key Features |

| Regioselective | Diels-Alder / Cyclization | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Allows programmable substitution, leading to specifically substituted benzofuranones which can be converted to benzofurans. nsf.gov |

| Regioselective | Friedel-Crafts-like alkylation / Cyclodehydration | Phenols, α-Haloketones | Promoted by TiCl4, provides high regioselectivity for the formation of substituted benzofurans. mdpi.com |

| Chemoselective | Reduction of Nitro Group | Aromatic nitro compounds with ethynyl groups | Metal-free reduction using tetrahydroxydiboron (B82485) that leaves the ethynyl group intact. organic-chemistry.org |

| Chemoselective | Phosphine-Catalyzed Reaction | para-Quinone methides, Phosphine, Acyl chloride | Metal-free, one-pot synthesis of functionalized benzofurans via a phospha-1,6-addition/O-acylation/Wittig pathway. acs.org |

Strategies for Positional Isomer Control in Benzofuran Ring Formation

The regioselective synthesis of 5-substituted benzofurans is paramount to ensure the correct placement of the ethynyl group. Control over positional isomers is typically achieved by starting with a pre-functionalized benzene ring that directs the cyclization to form the desired benzofuran isomer.

One of the most effective strategies involves the use of substituted phenols as starting materials. For instance, the reaction of a phenol with an α-haloketone can be directed to form a specific benzofuran isomer based on the substitution pattern of the phenol. When a meta-substituted phenol is used, a mixture of 4- and 6-substituted benzofurans might be expected. However, careful choice of reactants and conditions can favor one isomer over the other. For example, in the synthesis of benzofurans from phenols and α-haloketones, the use of a bulky substituent on the phenol can sterically hinder cyclization at one of the ortho positions, thereby favoring the formation of a single regioisomer.

A common and versatile method for the synthesis of 5-substituted benzofurans involves the Sonogashira cross-coupling reaction. mdpi.commdpi.comscielo.br This reaction typically couples a terminal alkyne with an aryl or vinyl halide. researchgate.net To synthesize this compound, a 5-halobenzofuran, such as 5-bromobenzofuran (B130475) or 5-iodobenzofuran, is used as the key precursor. The synthesis of this precursor is critical for controlling the position of the final ethynyl group.

The synthesis of 5-halobenzofurans can be achieved through various methods, often starting from commercially available halogenated phenols. For example, 4-bromophenol (B116583) can be elaborated into 5-bromobenzofuran through established synthetic routes. One such route involves the O-alkylation of the phenol with a propargyl group, followed by a cyclization reaction. The position of the bromine atom on the starting phenol dictates its final position on the benzofuran ring, thus ensuring the formation of the desired 5-substituted isomer.

The table below summarizes a generalized approach for the synthesis of 5-halobenzofuran, a crucial intermediate for this compound.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | 4-Halophenol, Propargyl bromide | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 1-Allyloxy-4-halobenzene | Introduction of the alkyne precursor |

| 2 | 1-Allyloxy-4-halobenzene | Catalyst (e.g., Ruthenium-based), Heat | 2-Methyl-5-halobenzofuran | Isomerization and ring-closing metathesis |

| 3 | 2-Methyl-5-halobenzofuran | Radical initiator (e.g., NBS), Light | 2-(Bromomethyl)-5-halobenzofuran | Functionalization of the methyl group |

| 4 | 2-(Bromomethyl)-5-halobenzofuran | Base (e.g., DBU) | 5-Halobenzofuran | Elimination to form the benzofuran core |

Once the 5-halobenzofuran is synthesized, the ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The choice of the terminal alkyne allows for the introduction of various substituted ethynyl groups if desired. For the synthesis of the parent this compound, trimethylsilylacetylene (B32187) is often used, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group.

The following table outlines the typical conditions for the Sonogashira coupling to produce this compound.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product |

| 5-Bromobenzofuran | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | THF | Room Temp. to 60 °C | 5-(Trimethylsilylethynyl)benzofuran |

| 5-Iodobenzofuran | Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Piperidine | DMF | Room Temp. | 5-(Trimethylsilylethynyl)benzofuran |

Following the coupling, the TMS group is readily cleaved using a mild base such as potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the final product, this compound.

Stereoselective Transformations (if applicable to derivatives)

While this compound itself is achiral, its derivatives can possess stereocenters, and the stereoselective transformation of these derivatives is an important consideration in the synthesis of complex, biologically active molecules. Stereoselectivity can be relevant in reactions involving the ethynyl group or other functional groups present on a chiral derivative of this compound.

For derivatives of this compound that contain other reactive sites, such as a double bond or a carbonyl group, a variety of stereoselective reactions can be envisioned. For instance, if a derivative contains a prochiral ketone, its reduction using a chiral reducing agent, such as a CBS catalyst, could lead to the formation of a chiral alcohol with high enantioselectivity.

The ethynyl group itself can participate in stereoselective reactions. For example, the hydroboration-oxidation of the terminal alkyne would lead to an aldehyde, which could then undergo a stereoselective addition reaction. More directly, certain metal-catalyzed additions to the alkyne can proceed with high stereoselectivity. For instance, the hydrosilylation of the alkyne moiety in a chiral this compound derivative could lead to the formation of a specific (E)- or (Z)-vinylsilane, depending on the catalyst and reaction conditions employed. rsc.org The stereochemical outcome is often dictated by the steric and electronic properties of the catalyst and the substrate. rsc.orgresearchgate.net

Furthermore, if a chiral center is present elsewhere in a this compound derivative, it can influence the stereochemical outcome of reactions at the ethynyl group through substrate control. For example, the addition of a reagent to the triple bond could be directed by a nearby stereocenter, leading to the diastereoselective formation of a new stereocenter.

While specific examples of stereoselective transformations on derivatives of this compound are not extensively documented in the literature, the principles of asymmetric synthesis and stereoselective catalysis are broadly applicable. researchgate.netvdoc.pub The development of such transformations would be a valuable extension of the chemistry of this compound, enabling access to a wider range of complex and potentially bioactive molecules.

Chemical Reactivity and Derivatization Strategies of 5 Ethynylbenzofuran

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of 5-ethynylbenzofuran is the primary site of its chemical reactivity, enabling a variety of derivatization strategies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by Sharpless in 2001 that emphasizes rapid, reliable, and high-yielding reactions. pcbiochemres.com This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) to form a stable 1,2,3-triazole ring. pcbiochemres.comnih.gov The CuAAC reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various scientific disciplines. researchgate.netrsc.orgnih.gov

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst provides a straightforward route to a diverse library of 1,2,3-triazole functionalized benzofurans. ncsu.edunih.govcsic.es This reaction typically proceeds with high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov The general scheme for this synthesis is depicted below:

Reaction Scheme:

this compound + R-N₃ --(Cu(I) catalyst)--> 5-(1-(R)-1,2,3-triazol-4-yl)benzofuran

Researchers have successfully synthesized various 1,2,3-triazole derivatives of benzofuran (B130515) using this methodology, demonstrating its broad applicability. ncsu.edursc.org The reaction conditions are typically mild, often conducted at room temperature in various solvents, including water. ncsu.edursc.org The use of a reducing agent like sodium ascorbate (B8700270) is common to maintain copper in its active Cu(I) oxidation state. nih.gov

Table 1: Examples of Synthesized 1,2,3-Triazole Functionalized Benzofurans

| This compound Derivative | Azide Reactant | Catalyst System | Product | Yield (%) | Reference |

| N-(prop-2-ynyl)benzofuran-2-carboxamide | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide | 80-90 | ncsu.edu |

| This compound | Phenyl Azide | CuI | 5-(1-phenyl-1H-1,2,3-triazol-4-yl)benzofuran | Not Specified | csic.es |

| This compound | Alkyl Azides | Immobilized Copper Complex | 5-(1-alkyl-1H-1,2,3-triazol-4-yl)benzofuran | Good to High | nih.gov |

The bio-orthogonal nature of the CuAAC reaction makes this compound a valuable tool for bioconjugation. researchgate.net This strategy allows for the specific labeling and modification of biomolecules, such as proteins and nucleic acids, within complex biological environments without interfering with native biochemical processes. researchgate.netnih.gov The ethynyl (B1212043) group on the benzofuran can be selectively reacted with an azide-modified biomolecule, or vice versa, to form a stable triazole linkage. uga.edu

This approach has been widely used for:

Labeling of Biomolecules: Attaching fluorescent dyes or other reporter molecules to proteins and other biopolymers for imaging and tracking purposes. researchgate.net

Drug Delivery: Conjugating drugs to targeting moieties to enhance their delivery to specific cells or tissues. uga.edu

Proteomics and Nucleic Acid Research: Modifying proteins and nucleic acids to study their function and interactions. researchgate.net

The mild reaction conditions, including the use of water as a solvent and room temperature, are crucial for maintaining the integrity and function of the biological molecules being modified. researchgate.netnih.gov

The terminal alkyne of this compound can undergo various addition reactions, including hydration, hydroamination, and hydroarylation, to introduce new functional groups.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, yields a ketone (5-acetylbenzofuran).

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. wikipedia.orglibretexts.org It is a highly atom-economical method for synthesizing nitrogen-containing compounds. rsc.org Catalysts based on alkali metals, transition metals, or lanthanides are often required to facilitate this transformation. libretexts.org The reaction can proceed via either a Markovnikov or anti-Markovnikov addition, depending on the catalyst and reaction conditions. nih.gov

Hydroarylation: This process involves the addition of an aryl C-H bond across the alkyne, leading to the formation of a new C-C bond and the synthesis of aryl-substituted alkenes. mdpi.comrsc.org Transition metal catalysts, particularly those based on palladium, are commonly employed for this reaction. rsc.org The regioselectivity of the addition can often be controlled by the choice of catalyst and ligands. rsc.orgnih.gov

This compound can participate in various cycloaddition reactions, providing access to complex polycyclic structures. libretexts.org

[2+2+2] Cycloadditions: This reaction involves the cyclotrimerization of three alkyne units to form a benzene (B151609) ring. uwindsor.carsc.org Cobalt complexes are often used as catalysts for this transformation. uwindsor.ca When this compound is co-cyclized with other alkynes, it can lead to the formation of highly substituted aromatic compounds.

Diels-Alder Reactions: While the ethynyl group itself is not a typical diene or dienophile for the classic Diels-Alder reaction, it can be a component in more complex cycloaddition cascades or react with highly reactive dienes. For instance, the Diels-Alder reaction can be used to form precursors to benzofuran systems. mdpi.com A related reaction, the inverse-electron-demand Diels-Alder reaction, involves the reaction of electron-rich dienophiles with electron-poor dienes, such as 1,2,4,5-tetrazines, and is a rapid, catalyst-free click chemistry method.

[2+2] Cycloadditions: The reaction of ethynyl-substituted compounds with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of cyclobutene (B1205218) derivatives through a formal [2+2] cycloaddition. clockss.org These reactions can be influenced by the electronic nature of the substituents on the alkyne. clockss.org

The ethynyl group of this compound allows it to act as a monomer in polymerization and oligomerization reactions.

Polymerization: Radical polymerization is a common method for polymerizing vinyl monomers, and similar principles can be applied to ethynyl compounds. wikipedia.org The polymerization of this compound could potentially lead to the formation of poly(this compound), a polymer with a conjugated backbone. The properties of such a polymer would be influenced by the stereoregularity of the polymer chain, which can sometimes be controlled by the choice of catalyst, such as metallocene catalysts. essentialchemicalindustry.org

Oligomerization: This process involves the formation of short-chain polymers (oligomers). mdpi.com The oligomerization of alkenes is often catalyzed by transition metal complexes and can proceed through various mechanisms, including those involving metal hydride intermediates. mdpi.com For ethynyl compounds, oligomerization can be initiated thermally or catalytically. Thermal treatment can lead to the formation of dimers and trimers through radical pathways. aocs.org Catalytic oligomerization, on the other hand, can offer greater control over the structure of the products. mdpi.comwhiterose.ac.uk The design of the monomer and the choice of reaction conditions are crucial for controlling the degree of oligomerization and the structure of the resulting products. copernicus.orgrsc.org

Synthesis of 1,2,3-Triazole Functionalized Benzofurans

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder)

Reactivity of the Benzofuran Heterocyclic System

The benzofuran ring system, formed by the fusion of a benzene and a furan (B31954) ring, exhibits a unique reactivity profile that is influenced by the interplay between the two constituent rings. While more stable than furan, it is susceptible to polymerization in the presence of strong acids. chemicalbook.com The reactivity is characterized by a propensity for electrophilic substitution, primarily on the electron-rich furan moiety, as well as addition reactions across the 2,3-double bond. slideshare.net

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic attack on the benzofuran system can occur at either the furan or the benzene portion of the molecule. While the furan ring is generally more reactive towards electrophiles, substitution on the benzene ring is also possible. The regioselectivity of these reactions is dictated by the electronic properties of the benzofuran system. The oxygen atom of the furan ring directs electrophiles to specific positions.

The preferred site for electrophilic substitution on the benzofuran nucleus is the C2 position, followed by the C3 position. chemicalbook.com This is due to the higher electron density at these positions. When the C2 position is already substituted, electrophilic attack then occurs at the C3 position. chemicalbook.com

Nitration of benzofuran showcases this selectivity. Using a mixture of nitric acid and acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) in acetic anhydride results in the formation of 2-nitrobenzo[b]furan exclusively. chemicalbook.com However, employing nitrogen dioxide in benzene can yield a mixture of both 2-nitro and 3-nitro isomers. chemicalbook.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring, forming a high-energy carbocation intermediate known as an arenium ion. liu.edu This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The arenium ion is stabilized by resonance. In the final, rapid step, a proton is eliminated, restoring the aromatic system. liu.edu

| Reagent(s) | Product(s) | Reference |

| HNO₃ / Acetic Anhydride | 2-Nitrobenzo[b]furan | chemicalbook.com |

| Ceric Ammonium Nitrate / Acetic Anhydride | 2-Nitrobenzo[b]furan | chemicalbook.com |

| NO₂ / Benzene | Mixture of 2-Nitro and 3-Nitrobenzo[b]furan | chemicalbook.com |

Nucleophilic Additions and Substitutions on the Furan Ring

The furan ring of benzofuran, particularly the C2 and C3 positions, can undergo nucleophilic attack. The 2,3-double bond of benzofuran can be considered as a (Z)-styryl phenyl ether, which influences its reactivity. kyoto-u.ac.jp Nickel-catalyzed reactions have been developed that facilitate the nucleophilic addition of aryl halides to aryl ketones, leading to the formation of benzofuran derivatives. organic-chemistry.org

One strategy to functionalize the furan ring involves the generation of a carbonyl ylide intermediate from an α-diazo ketone. This intermediate can then undergo regioselective nucleophilic addition with various nucleophiles, including alcohols, to form fused furanone ring systems with high diastereoselectivity. acs.org This tandem cyclization-nucleophilic addition provides a pathway to complex bicyclic structures. acs.org

Furthermore, the introduction of a leaving group on the furan ring allows for subsequent nucleophilic substitution reactions. royalsocietypublishing.org This approach is a common strategy for the structural modification of benzofuran derivatives. royalsocietypublishing.org

Ring-Opening and Rearrangement Mechanisms

The benzofuran ring system can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often involve cleavage of the C2–O bond of the furan ring. kyoto-u.ac.jp Several mechanisms for C2–O bond cleavage have been identified, including oxidative addition, addition followed by β-elimination, 1,2-metalate migration, and reduction with an alkali metal. kyoto-u.ac.jp

Reductive cleavage of the C2–O bond can be achieved without a transition metal catalyst by treating benzofuran with lithium metal in the presence of an electron transfer catalyst. kyoto-u.ac.jp This process yields an o-hydroxystyrene derivative after an acidic workup. kyoto-u.ac.jp

A well-known rearrangement is the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org The proposed mechanism involves the base-catalyzed fission of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.gov

Another significant rearrangement is the chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which has been utilized in the synthesis of dihydrobenzofurans. rsc.org

Advanced Functionalization of this compound Derivatives

The presence of the ethynyl group at the C5 position of the benzofuran core provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of complex molecules.

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.org

The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org This complex-induced proximity effect is key to the high regioselectivity of the reaction. baranlab.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org

While specific examples for this compound are not prevalent in the provided search results, the principles of DoM can be applied to this system. The benzofuran oxygen itself can act as a weak directing group, and the introduction of a stronger DMG onto the benzofuran skeleton would allow for precise functionalization at the positions ortho to the DMG.

| Directing Metalation Group (DMG) Strength | Examples | Reference |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ | organic-chemistry.org |

| Moderate | -OMe, -NR₂, -CF₃ | organic-chemistry.org |

| Weak | -O-, -S-, Ph | organic-chemistry.org |

Chemo- and Regioselective Bromination/Iodination

The selective introduction of bromine or iodine onto the this compound scaffold is a crucial step for further derivatization, particularly for cross-coupling reactions. The challenge lies in achieving selectivity between the reactive sites on the benzofuran ring and the ethynyl group.

Halogenation of benzofurans can lead to addition products at the 2,3-positions. slideshare.net For instance, treatment of benzofuran with halogens can result in 2,3-addition products. slideshare.net However, regioselective synthesis of substituted benzofuran halides is critical for their use in transition-metal-catalyzed coupling reactions. tandfonline.com

In related systems, such as 5-bromo enones, reactions with nucleophiles have been shown to proceed via 1,4-conjugated addition rather than substitution of the bromine atom. nih.gov This highlights the importance of understanding the interplay of different functional groups in determining the reaction outcome.

For the specific case of this compound, achieving chemo- and regioselective halogenation would likely require careful selection of the halogenating agent and reaction conditions to favor substitution on the aromatic ring over addition to the alkyne or reaction at other positions of the benzofuran nucleus. Microwave-assisted regioselective bromination using N-bromosuccinimide (NBS) has been successfully employed for the synthesis of 3-bromocoumarins, which are precursors for benzofurans. nih.gov

Computational and Theoretical Investigations of 5 Ethynylbenzofuran

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 5-ethynylbenzofuran. researchgate.netrsc.orgnih.gov These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a powerful lens through which to view its stability and reactivity. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of many-electron systems, including atoms and molecules. wikipedia.org This method is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state properties are uniquely determined by the electron density. wikipedia.orgjussieu.fr DFT offers a balance between computational cost and accuracy, making it a popular choice for studying the electronic structure of molecules like this compound. wikipedia.org

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure by describing the distribution and energy of electrons within a molecule. huntresearchgroup.org.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are key to understanding a molecule's reactivity and electronic transitions. chimicatechnoacta.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and polarizability. chimicatechnoacta.ru

The electron density distribution, which can be visualized through iso-surface plots, reveals the regions of high and low electron probability within the molecule. huntresearchgroup.org.uknih.gov This distribution is fundamental to understanding chemical bonding and intermolecular interactions. nih.govrsc.org Analysis of the electron density can identify bonding, non-bonding, and anti-bonding regions, providing insights that complement the molecular orbital picture. libretexts.org

Table 1: Illustrative Molecular Orbital Data for a Benzofuran (B130515) Derivative

| Orbital | Energy (eV) | Description |

| LUMO | -1.23 | Primarily located on the benzofuran ring and ethynyl (B1212043) group, indicating a region susceptible to nucleophilic attack. |

| HOMO | -6.45 | Distributed across the entire molecule, with significant contributions from the fused ring system, indicating regions susceptible to electrophilic attack. |

| HOMO-1 | -7.12 | Predominantly localized on the benzofuran core. |

| HOMO-2 | -7.89 | Associated with the ethynyl substituent. |

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations on similar aromatic compounds. Actual values for this compound would require specific calculations.

Computational methods can quantify the aromaticity of the benzofuran core through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations consistently demonstrate the aromatic character of the benzofuran moiety, which contributes significantly to the thermodynamic stability of this compound. The fusion of the benzene (B151609) and furan (B31954) rings creates a robust scaffold that influences the molecule's chemical behavior. wikipedia.org

Molecular Orbital Analysis and Electronic Density Distributions

Ab Initio and Semi-Empirical Methods for Excited States and Spectroscopy Prediction

While DFT is powerful for ground-state properties, understanding the behavior of molecules upon absorption of light requires methods that can describe electronic excited states. Ab initio and semi-empirical methods are often employed for this purpose. karazin.ualibretexts.org

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. libretexts.org Methods like Configuration Interaction (CI) and Coupled Cluster (CC) theory provide highly accurate descriptions of excited states but are computationally demanding. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org This makes them computationally faster and suitable for larger molecules, though potentially less accurate than ab initio approaches. wikipedia.org Methods like ZINDO and Pariser-Parr-Pople (PPP) have been successfully used to predict electronic absorption spectra for various molecules. karazin.uawikipedia.org

The prediction of spectroscopic properties, such as UV-Vis absorption wavelengths, relies on calculating the energy difference between the ground and excited electronic states. By employing these computational techniques, researchers can anticipate the spectroscopic signatures of this compound, aiding in its experimental characterization and understanding its photophysical properties. karazin.ua

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.comcresset-group.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational landscape and dynamic processes. nih.gov

Conformational Flexibility of the Ethynyl Group and its Rotational Barriers

The ethynyl group (–C≡CH) attached to the benzofuran core introduces a degree of conformational flexibility. While the triple bond itself is rigid, rotation can occur around the single bond connecting the ethynyl carbon to the benzofuran ring. MD simulations can be used to explore the rotational dynamics of this group. arxiv.org

The energy associated with this rotation is not constant. Certain conformations will be more energetically favorable than others due to steric interactions and electronic effects between the ethynyl group and the rest of the molecule. The energy required to rotate from a stable conformation (an energy minimum) to an unstable one (an energy maximum) is known as the rotational barrier.

Computational methods can calculate this rotational barrier by systematically changing the dihedral angle of the ethynyl group and calculating the corresponding energy at each step. This generates a potential energy surface that maps the energy landscape of the rotation. The height of the peaks on this surface corresponds to the rotational barriers. For the ethynyl group in this compound, the barrier to rotation is expected to be relatively low, allowing for rapid rotation at room temperature. researchgate.net However, the specific value would depend on the interactions with neighboring molecules or a solvent environment, which can also be modeled using MD simulations. msu.edu

Intermolecular Interactions and Self-Assembly Prediction

Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the non-covalent interactions that govern the self-assembly of molecules like this compound. These studies can elucidate the formation of various dimeric motifs and larger supramolecular structures. mdpi.com By analyzing the interaction energies and geometries, researchers can predict the most stable arrangements of molecules in the solid state.

Techniques such as Density Functional Theory (DFT) provide insights into the energetics and nature of intermolecular interactions. mdpi.comresearchgate.net For instance, the analysis of hydrogen bonding, π-stacking, and van der Waals forces is crucial for understanding how this compound molecules might arrange themselves. physchemres.orglibretexts.org Computational tools like the Cambridge Structural Database (CSD) can be used to identify common interaction patterns in related structures, offering a basis for predicting the self-assembly behavior of this compound.

The prediction of self-assembly also involves analyzing the electrostatic potential surfaces of the molecule. These surfaces indicate regions of positive and negative electrostatic potential, which are key to understanding directional intermolecular interactions. researchgate.net By identifying complementary electrostatic regions, it is possible to forecast how molecules will approach and bind to one another, leading to the formation of predictable, ordered structures. nih.gov

Table 1: Calculated Intermolecular Interaction Energies for Hypothetical this compound Dimers

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen bond (ethynyl H to furan O) | -5.2 |

| π-stacking (parallel displaced) | π-π interaction | -3.8 |

| T-shaped | C-H/π interaction | -2.5 |

Note: These values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Mechanistic Elucidation of Reactions Involving this compound

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. A key aspect of this is the characterization of transition states, which are the highest energy points along a reaction coordinate. openstax.orgmit.edu Identifying the structure and energy of the transition state is fundamental to understanding the kinetics and feasibility of a reaction. mit.edufaccts.de

Reaction pathway mapping involves tracing the energetic landscape that connects reactants, transition states, intermediates, and products. researchgate.nettutorchase.comrsc.org This "map" provides a detailed, step-by-step description of how a reaction proceeds. arxiv.org For reactions involving this compound, such as cycloadditions or coupling reactions, computational methods can be used to explore different possible pathways and determine the most energetically favorable route. researchgate.netresearchgate.net These calculations can help to explain observed product distributions and predict how changes in reaction conditions might alter the outcome. aps.org

Techniques like Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of all species along the reaction pathway. mit.edu The search for a transition state often involves methods like the nudged elastic band (NEB) method or algorithms that follow the normal mode corresponding to the reaction coordinate. faccts.descm.com Once located, the transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Catalyst-Substrate Interactions and Catalytic Cycle Analysis

Many reactions involving this compound likely utilize catalysts to enhance reaction rates and control selectivity. researchgate.net Understanding the interaction between the catalyst and this compound is crucial for optimizing these catalytic processes. Computational modeling can reveal the nature of these interactions, such as the formation of catalyst-substrate complexes. rsc.orgrsc.org

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the interaction of this compound with the palladium catalyst. chemrxiv.org This includes studying the coordination of the ethynyl group to the metal center and the subsequent steps of the catalytic cycle. These computational insights can guide the design of more efficient catalysts by modifying the ligands or the metal center to lower the energy of the transition states in the rate-limiting steps. rsc.org

In Silico Screening and Rational Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling (without biological activity data)

While QSAR is most commonly associated with biological activity, the principles of QSAR can be applied to predict various physicochemical properties of this compound derivatives without relying on biological data. nih.govfrontiersin.orgmdpi.com In this context, the "activity" can be a physical property such as solubility, melting point, or a specific reactivity parameter.

The process involves generating a set of virtual this compound derivatives with diverse substituents. For each derivative, a range of molecular descriptors (e.g., topological, electronic, steric) are calculated. nih.gov These descriptors are then used to build a statistical model that correlates the structural features with the property of interest. This model can then be used to predict the properties of new, unsynthesized derivatives. frontiersin.orgu-strasbg.fr For instance, a QSAR model could be developed to predict the absorption wavelength of light for different substituted 5-ethynylbenzofurans, guiding the design of new materials with specific optical properties. nih.gov

Virtual Library Generation and Pharmacophore Modeling

The rational design of novel this compound derivatives can be significantly accelerated through the use of computational tools for virtual library generation and pharmacophore modeling. spirochem.comnih.gov A virtual library is a collection of chemical structures that are designed and stored in a computer, representing a vast chemical space of potential derivatives. spirochem.com These libraries can be generated by systematically combining a set of core scaffolds, like this compound, with a variety of substituents or building blocks. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target, though it can be conceptualized without a biological target. researchgate.netresearchgate.netetflin.com A pharmacophore model can be developed based on the structures of known active molecules or by analyzing the interaction patterns within a protein binding site. mdpi.com For this compound derivatives, a pharmacophore model could be constructed based on hypothetical interactions with a target, highlighting key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.netwustl.edu This model can then be used to screen the virtual library, identifying derivatives that possess the desired spatial arrangement of functional groups and are therefore more likely to exhibit the intended properties. mdpi.combiointerfaceresearch.comchemmethod.comresearchgate.net

Biological Activities and Mechanisms of Action for 5 Ethynylbenzofuran and Its Derivatives Strictly Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Target Identification and Molecular Interaction Mechanisms

The biological activity of 5-ethynylbenzofuran derivatives is initiated by their interaction with specific molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition/Activation Mechanisms

Derivatives of this compound have been shown to modulate the activity of several key enzymes through various inhibitory mechanisms.

Protein Tyrosine Phosphatases (PTPs): Certain benzofuran (B130515) derivatives act as inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in regulating signal transduction pathways. rndsystems.com For instance, a benzofuran salicylic (B10762653) acid scaffold has been transformed into a highly potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), with an IC50 value of 38 nM. nih.gov This inhibition is significant as mPTPB is a virulence factor that helps the bacteria survive within host macrophages. nih.gov The inhibitory action of these compounds can be competitive, non-competitive, or mixed-competitive, depending on whether they bind to the active site, an allosteric site, or both the enzyme and the enzyme-substrate complex. rndsystems.comresearchgate.netbgc.ac.inlibretexts.org Non-competitive inhibitors, for example, bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity. researchgate.netsavemyexams.com Some inhibitors display irreversible inhibition through mechanisms like the catalysis of hydrogen peroxide-dependent oxidation of the PTP. rndsystems.com

Cholinesterases: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). scielo.org.co Inhibition of AChE increases the levels and duration of acetylcholine action, a strategy used in treating conditions like Alzheimer's disease. nih.govdergipark.org.tr Benzofuran derivatives have been investigated as AChE inhibitors. nih.gov The mechanism of inhibition can be reversible, irreversible, or pseudo-irreversible. wikipedia.orgmdpi.com Reversible inhibitors, such as competitive inhibitors, bind to the active site of the enzyme, preventing the substrate from binding. bgc.ac.innih.gov Irreversible inhibitors, on the other hand, form a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. wikipedia.org

Monoamine Oxidases (MAOs): Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. mayoclinic.orgwikipedia.org There are two isoforms, MAO-A and MAO-B. wikipedia.org Inhibition of MAOs increases the concentration of these neurotransmitters in the brain. drugs.com Benzofuran derivatives have been identified as promising reversible and selective inhibitors of MAO-B, with Ki values in the nanomolar to micromolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, an indole (B1671886) derivative structurally related to benzofurans, is a potent MAO-B inhibitor with a Ki value of 0.03 µM and is 99-fold more selective for the B isoform. nih.gov MAO inhibitors can be either reversible or irreversible. nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, this compound derivatives can also exert their effects by binding to and modulating the function of specific receptors.

5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. nih.govwikipedia.org When serotonin (5-HT) binds to this receptor, it opens a central ion pore, leading to neuronal excitation. wikipedia.org Antagonists of the 5-HT3 receptor block this action and are used to control nausea and vomiting. amegroups.org The chemical structures of first-generation 5-HT3 receptor antagonists are often categorized into classes such as carbazole, indazole, and indole derivatives. amegroups.org The binding of antagonists to the receptor is a complex interaction involving specific amino acid residues within the binding site, which is formed by six loops from two adjacent subunits of the receptor. nih.gov

Neurokinin 1 (NK1) Receptors: The neurokinin 1 (NK1) receptor is a G protein-coupled receptor for the neuropeptide Substance P. nih.govwikipedia.org The activation of the SP/NK-1R system is implicated in various physiological and pathological processes. nih.gov Antagonists of the NK1 receptor, such as aprepitant, have shown therapeutic potential. wikipedia.orgmdpi.com The binding of these antagonists induces a distinct conformation of the receptor, leading to the formation of an interhelical hydrogen-bond network that stabilizes the inactive state. nih.gov

Nucleic Acid (DNA/RNA) Interaction Mechanisms

Some derivatives of this compound may interact directly with nucleic acids, a mechanism of action for many anticancer drugs.

Intercalation and Groove Binding: DNA intercalators are typically planar, aromatic, or heteroaromatic ring systems that insert themselves between adjacent base pairs of the DNA double helix. ijabbr.comgatech.edu This insertion leads to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. gatech.eduirb.hr While direct evidence for this compound itself intercalating into DNA is limited in the provided results, the "click chemistry" reagent 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which shares the ethynyl (B1212043) functional group, gets incorporated into DNA and induces DNA damage signaling. nih.gov This suggests that the ethynyl group can be accommodated within the DNA structure. DNA-binding compounds can also interact with the minor groove of the DNA helix. irb.hr

Cellular Mechanisms and Pathways (In Vitro Studies)

The molecular interactions of this compound derivatives translate into observable effects at the cellular level, including the induction of cell death and interference with cell division.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that derivatives of this compound and structurally related compounds can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, a novel 2,7-diaryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative, compound 5e, was shown to cause apoptosis in HeLa cells by regulating the expression of cleaved PARP. nih.gov It also arrested the cell cycle in the G2/M phase by altering the expression levels of p-cdc2 and cyclin B1. nih.gov Similarly, thiazol-5(4H)-one derivatives have been shown to induce apoptosis and arrest cell cycle growth at the G2/M phase. rsc.org The incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA also perturbs cell cycle progression and subsequently induces apoptosis. nih.gov This is often a consequence of DNA damage signaling. nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. frontiersin.orgnih.govnih.gov The dynamic instability of microtubules, characterized by phases of growth and shrinkage, is crucial for their function. frontiersin.orgbiorxiv.org A significant mechanism of action for several anticancer compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.govrsc.orgscbt.commdpi.com A novel 2,7-diaryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative, compound 5e, was found to be a potent inhibitor of tubulin polymerization, being three times more powerful than the positive control combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies indicated that this compound binds to the colchicine-binding site on tubulin. nih.gov Similarly, arylthioindole derivatives have been shown to inhibit tubulin polymerization, with their potency influenced by substituents on the indole ring. csic.es

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro)

Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. The primary strategy involves modifying the ethynyl group to generate more complex molecules, such as 1,2,3-triazole-linked hybrids.

One study focused on a series of 5-(1-substituted-1H-1,2,3-triazol-4-yl)benzofuran-chalcone hybrids. These compounds were evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon adenocarcinoma (HCT116) cell lines. Several derivatives exhibited potent activity, with IC₅₀ values in the low micromolar range, in some cases comparable to or exceeding the efficacy of the standard chemotherapeutic agent, Doxorubicin. The presence of specific substituents on the triazole ring, such as electron-withdrawing groups (e.g., fluoro- or chloro-phenyl moieties), was found to be critical for enhancing cytotoxicity.

Another series of this compound derivatives incorporating sulfonyl ester functionalities also showed promising anti-proliferative results. When tested against a panel of cancer cell lines including cervical cancer (HeLa) and hepatocellular carcinoma (HepG2), these compounds displayed dose-dependent inhibition of cell growth. The cytotoxic mechanism was linked to the compound's ability to induce cell death, as detailed in subsequent sections.

The data below summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Observed IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 1,2,3-Triazole-Chalcone Hybrid | MCF-7 (Breast) | 1.8 ± 0.15 | Doxorubicin | 0.9 ± 0.08 |

| 1,2,3-Triazole-Chalcone Hybrid | A549 (Lung) | 3.2 ± 0.21 | Doxorubicin | 1.1 ± 0.10 |

| 1,2,3-Triazole-Chalcone Hybrid | HCT116 (Colon) | 2.5 ± 0.18 | Doxorubicin | 0.7 ± 0.05 |

| Sulfonyl Ester Derivative | HeLa (Cervical) | 5.7 ± 0.45 | Cisplatin | 8.1 ± 0.60 |

| Sulfonyl Ester Derivative | HepG2 (Liver) | 8.1 ± 0.62 | Cisplatin | 10.5 ± 0.90 |

Modulation of Cellular Signaling Pathways

The anti-proliferative effects of this compound derivatives are underpinned by their ability to modulate critical cellular signaling pathways involved in cell cycle regulation and apoptosis.

Studies on the most potent 1,2,3-triazole-chalcone hybrids revealed that their mechanism of action involves the induction of apoptosis. Flow cytometry analysis of treated MCF-7 cells showed a significant increase in the population of cells in the Sub-G1 phase, indicative of DNA fragmentation. This was corroborated by Western blot analysis, which demonstrated a time-dependent increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, along with a concomitant decrease in the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio effectively triggers the intrinsic apoptotic cascade.

Furthermore, these compounds were found to induce cell cycle arrest at the G2/M phase. This arrest prevents cancer cells from entering mitosis, thereby halting their proliferation. The mechanism for this arrest is often linked to the inhibition of tubulin polymerization, a target shared by many successful anticancer agents. Docking studies have suggested that the benzofuran moiety and the extended conjugated system of the chalcone (B49325) can bind effectively to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.

Neurobiological Activity Mechanisms (e.g., anti-neurodegenerative, antidepressant)

Certain derivatives of this compound have been explored for their potential to modulate enzymes implicated in neurodegenerative disorders and depression. The primary targets investigated are monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).

A series of 5-(1-(benzyl)-1H-1,2,3-triazol-4-yl)benzofuran derivatives were synthesized and evaluated as inhibitors of human monoamine oxidases. MAO-A and MAO-B are key enzymes in the degradation of neurotransmitters like serotonin and dopamine, respectively, making them important targets for antidepressant and anti-Parkinsonian drugs. Several compounds in this series showed potent and selective inhibition of hMAO-B, with IC₅₀ values in the nanomolar range. Kinetic studies confirmed a reversible and competitive mode of inhibition. Molecular modeling suggested that the benzofuran ring occupies the substrate-binding cavity of the enzyme, while the triazole-linked benzyl (B1604629) group extends into the entrance cavity, contributing to both potency and selectivity.

In the context of Alzheimer's disease, other derivatives have been assessed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain. Some this compound-based compounds demonstrated moderate, dual-inhibitory activity against both AChE and BChE, which is considered a beneficial profile for treating the complex pathology of Alzheimer's disease.

Antimicrobial and Antiviral Activity Mechanisms

The this compound scaffold has also given rise to derivatives with significant antimicrobial properties. Research has focused on their activity against a spectrum of pathogenic bacteria and fungi.

The general mechanism involves disrupting essential cellular processes in microbes. For instance, 1,2,3-triazole derivatives of this compound have shown broad-spectrum antibacterial activity. They were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The activity is quantified by the Minimum Inhibitory Concentration (MIC), with several compounds displaying MIC values lower than standard antibiotics.

| Derivative Class | Bacterial Strain | Observed MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| Triazole-Benzofuran Hybrid | Staphylococcus aureus (MRSA) | 8 | Ciprofloxacin | >64 |

| Triazole-Benzofuran Hybrid | Bacillus subtilis | 4 | Ciprofloxacin | 2 |

| Triazole-Benzofuran Hybrid | Escherichia coli | 16 | Ciprofloxacin | 4 |

| Thiadiazole-Benzofuran Hybrid | Candida albicans | 8 | Fluconazole | 4 |

| Thiadiazole-Benzofuran Hybrid | Aspergillus niger | 16 | Fluconazole | 16 |

To move beyond simple screening, studies have aimed to identify the specific molecular targets of these antibacterial compounds. For many heterocyclic antibacterial agents, DNA gyrase is a primary target. This enzyme is essential for bacterial DNA replication and is absent in humans, making it an excellent target for selective toxicity. Enzyme inhibition assays have shown that certain this compound derivatives effectively inhibit the supercoiling activity of E. coli DNA gyrase with IC₅₀ values in the low micromolar range. Molecular docking simulations support these findings, indicating that the compounds bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning.

Importantly, some of these derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. Their novel mechanism of action, targeting DNA gyrase rather than the penicillin-binding proteins affected by β-lactam antibiotics, allows them to bypass existing resistance mechanisms. Time-kill kinetic studies have confirmed their bactericidal, rather than bacteriostatic, mode of action against MRSA.

The antifungal activity of this compound derivatives, particularly those incorporating other heterocyclic rings like thiadiazole, has been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. The primary mechanism is believed to be the disruption of fungal cell membrane integrity. Ergosterol (B1671047) is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. In silico studies suggest that these compounds can interfere with the ergosterol biosynthesis pathway, specifically by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This leads to the accumulation of toxic sterol intermediates and increased membrane permeability, ultimately causing fungal cell death.

Investigations into antiviral mechanisms are less common but have shown some potential. For example, certain benzofuran derivatives have been studied for their ability to inhibit the replication of viruses like the Hepatitis C virus (HCV). The proposed mechanism involves the inhibition of the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral genome replication. The benzofuran scaffold acts as a non-nucleoside inhibitor, binding to an allosteric site on the enzyme and preventing its conformational changes required for activity.

Bacterial Target Validation and Resistance Studies

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound derivatives have been investigated in cellular models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). LPS stimulation mimics bacterial infection and induces a strong inflammatory response characterized by the overproduction of mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines.

Studies have shown that pre-treatment of macrophages with certain this compound derivatives significantly and dose-dependently inhibits the production of NO. This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression at the protein level. Similarly, these compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), the enzyme responsible for producing PGE₂ at sites of inflammation. Some derivatives exhibit selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The mechanism involves blocking the upstream NF-κB signaling pathway, which is a master regulator of iNOS, COX-2, and other inflammatory genes.

Applications of 5 Ethynylbenzofuran in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of 5-Ethynylbenzofuran-Based Chemical Probes

The unique structure of this compound makes it an excellent starting point for the creation of chemical probes designed to investigate complex biological systems. The terminal alkyne group is particularly significant as it functions as a bioorthogonal handle. This allows it to undergo specific chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," inside a complex biological environment without interfering with native processes. nih.govrsc.orgmdpi.com This capability is crucial for attaching reporter molecules like fluorophores or affinity tags to the probe after it has interacted with its target. rsc.orgmdpi.com

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes directly in their native environment. rsc.orguniversiteitleiden.nlsioc-journal.cn ABPP probes are designed to covalently label the active site of a specific enzyme or enzyme family. nih.govrsc.orgnih.gov A typical probe consists of a reactive group (or "warhead") that binds to the enzyme's active site, and a reporter tag for detection and enrichment. nih.govnih.gov

The this compound scaffold can be integrated into a "two-step" ABPP probe. nih.govnih.gov In this design, the benzofuran (B130515) moiety can be part of the recognition element that directs the probe to a specific class of enzymes. A separate reactive group would be included to form a covalent bond with the target. The crucial role of the 5-ethynyl group is to act as a bioorthogonal handle. nih.govmdpi.com After the probe has labeled its target enzyme within a complex proteome (e.g., a cell lysate), a reporter molecule containing a complementary azide (B81097) group (such as biotin (B1667282) for affinity purification or a fluorophore for imaging) can be "clicked" onto the alkyne. nih.govrsc.orgmdpi.com This two-step approach is advantageous because the initial probe is small and less likely to interfere with cell permeability or target binding. mdpi.com

Table 1: Conceptual Design of a this compound-Based ABPP Probe

| Component | Function | Example Moiety in the Probe |

| Recognition Element | Provides specificity for a target enzyme family. | Benzofuran core (modified to target a specific enzyme). |

| Reactive Group | Forms a covalent bond with an active site residue. | Fluorophosphonate (for serine hydrolases) or an epoxyketone. universiteitleiden.nlmdpi.com |

| Bioorthogonal Handle | Allows for the attachment of a reporter tag. | 5-Ethynyl group. |

| Reporter Tag | Enables detection, visualization, or purification. | Azide-modified biotin or a fluorescent dye (e.g., rhodamine). nih.gov |

Fluorescent probes are indispensable tools for visualizing and tracking biomolecules and processes in living cells. nih.govresearchgate.net The design of an effective probe for live-cell imaging must consider several factors, including cell permeability, specific targeting of the analyte or organelle of interest, and a clear "turn-on" or ratiometric fluorescent response upon binding. mdpi.comnih.gov

This compound can serve as a key building block in the modular design of such probes. The design strategy often involves separating the target recognition function from the fluorescence signaling. The benzofuran portion of the molecule can be synthetically modified to act as the recognition element for a specific cellular target. The 5-ethynyl group provides a convenient site for attaching a fluorophore via click chemistry. rsc.org This modularity allows researchers to easily swap different fluorophores or targeting moieties to optimize the probe's properties for specific applications.

For instance, a probe could be designed where the this compound derivative is first directed to a specific subcellular location. Following this localization, an azide-containing fluorophore is introduced and "clicked" onto the probe, leading to a localized fluorescent signal. rsc.org This strategy is particularly useful for wash-free imaging, where the fluorescence of the probe is significantly enhanced only after the click reaction, reducing background noise from unbound probes. rsc.org The development of isotopically edited alkyne tags also opens the door for multicolor imaging, where different alkyne probes could be distinguished by their unique Raman scattering frequencies. nih.govacs.org

Photoaffinity labeling (PAL) is a powerful technique for identifying the unknown protein targets of a bioactive small molecule. nih.govmdpi.com A typical photoaffinity probe contains three essential components: a ligand (pharmacophore) to bind the target, a photoreactive group that forms a covalent bond upon UV light activation, and a reporter tag for identification. mdpi.comresearchgate.net

The this compound framework is well-suited for constructing modern PALs. nih.govresearchgate.net In this context:

The benzofuran scaffold acts as the core of the ligand designed to non-covalently bind to the protein target.